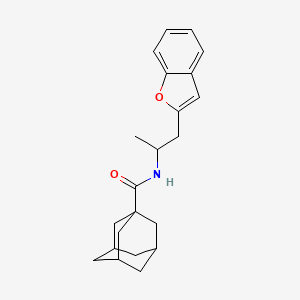

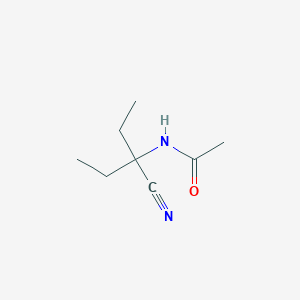

![molecular formula C7H14ClF2NO2 B2514331 3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride CAS No. 2470440-31-2](/img/structure/B2514331.png)

3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the analysis of this compound. For instance, the asymmetric synthesis of amino acids with fluorinated side chains is described, which is relevant due to the presence of fluorine atoms in the compound of interest . Additionally, the synthesis of amino acids with different substituents on the butanoic acid backbone is discussed, which could provide insights into the chemical behavior of similar compounds .

Synthesis Analysis

The synthesis of related beta-amino acids with fluorinated side chains has been achieved through an asymmetric 1,3-proton shift transfer reaction, which could potentially be adapted for the synthesis of "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride" . Moreover, the chemoenzymatic synthesis of amino acids using pig liver esterase suggests that biocatalysis could be a viable route for the synthesis of similar compounds, potentially offering high enantioselectivity and yield .

Molecular Structure Analysis

While the molecular structure of "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride" is not directly analyzed in the papers, the crystal structure of a related compound with a dimethoxyphenylethylamino group has been determined by X-ray diffraction . This suggests that X-ray crystallography could be a suitable technique for analyzing the molecular structure of the compound , providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride". However, the synthesis of various heterocyclic systems using amino acids as precursors indicates that the compound could potentially participate in the formation of heterocycles, given the presence of both amino and carboxylic acid functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride" are not discussed in the provided papers. However, the synthesis and characterization of structurally similar compounds suggest that techniques such as nuclear magnetic resonance spectroscopy and Hirshfeld surface analysis could be employed to study the physical and chemical properties of the compound, including its tautomeric forms and intermolecular interactions .

科学的研究の応用

1. Recognition and Transfer of Compounds Self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer have demonstrated the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid, transferring them from aqueous solutions to organic media. This selective recognition is pivotal for various chemical and analytical processes, showcasing the chemical's potential in separating and analyzing specific compounds (Sawada et al., 2000).

2. Peptide Coupling and Synthesis of Enzymatic Substrates Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) has been utilized as an efficient coupling reagent for conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method has proven to be highly efficient, achieving up to 90% yield in chemical reactions and facilitating the synthesis of crucial enzymatic substrates like Fa-Met (Brunel et al., 2005).

3. Generation of Diverse Chemical Libraries 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This demonstrates the compound's versatility in creating a wide range of chemical structures, pivotal for pharmaceutical and material sciences (Roman, 2013).

4. Derivatization and Detection in Analytical Chemistry A technique for the derivatization of aqueous carboxylic acids to their corresponding 2,2,2-trifluoroethylamide derivatives has been reported, using 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and 2,2,2-trifluoroethylamine hydrochloride. This method is significant in environmental analytical chemistry, providing a sensitive alternative for the detection of various acids (Ford et al., 2007).

Safety And Hazards

特性

IUPAC Name |

3-[(dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2.ClH/c1-10(2)4-5(7(8)9)3-6(11)12;/h5,7H,3-4H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVQCAJGBNXWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)

![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)

![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)